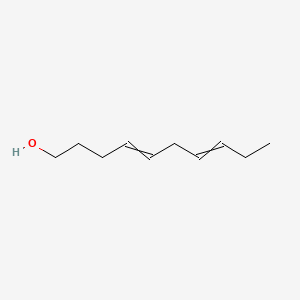

Deca-4,7-dien-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Deca-4,7-dien-1-OL, also known as (4Z,7Z)-4,7-Decadien-1-ol, is an unsaturated long-chain fatty alcohol with a chemical formula of C10H20O. It is characterized by two double bonds located at carbon atoms 4 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deca-4,7-dien-1-OL generally involves the oxidation of fatty alcohols. A common method is the oxidation of decadiene to decadialdehyde, followed by a reduction reaction to obtain the desired product . The process typically involves the use of oxidizing agents such as ceric ammonium nitrate or lead tetraacetate in pyridine, followed by reduction with reagents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Deca-4,7-dien-1-OL undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can participate in substitution reactions, forming esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acid chlorides and anhydrides are used in esterification reactions.

Major Products Formed

Oxidation: Decadialdehyde and decanoic acid.

Reduction: Decanol.

Substitution: Deca-4,7-dien-1-yl acetate and other esters.

Scientific Research Applications

Deca-4,7-dien-1-OL has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It exhibits antioxidant, anti-inflammatory, and anti-cancer activities in vitro.

Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Deca-4,7-dien-1-OL involves its interaction with various molecular targets and pathways. It exerts its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.

Anti-cancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Comparison with Similar Compounds

Deca-4,7-dien-1-OL can be compared with other similar compounds such as:

Deca-4,7-dien-1-yl hydrogen sulfate: A sulfuric ester obtained by the formal condensation of this compound with sulfuric acid.

Decanol: A saturated fatty alcohol with similar chain length but lacking double bonds.

Decadialdehyde: An oxidized form of this compound with aldehyde functional groups.

The uniqueness of this compound lies in its unsaturated structure, which imparts distinct chemical and biological properties compared to its saturated counterparts.

Biological Activity

Deca-4,7-dien-1-OL, also known as (4Z,7Z)-deca-4,7-dien-1-ol, is a long-chain unsaturated fatty alcohol with significant biological activities. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique structure and properties. This article explores its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a carbon chain with two conjugated double bonds at the fourth and seventh positions. This structural configuration contributes to its reactivity and biological activity. The hydroxyl group (-OH) allows for hydrogen bonding, which is crucial for its interactions with biological molecules.

Biological Activities

This compound exhibits several notable biological activities:

-

Antioxidant Activity :

- The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Activity :

-

Anti-cancer Activity :

- Studies have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. This makes it a candidate for further investigation in cancer therapy .

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Cell Signaling Modulation : The compound interacts with specific molecular targets within cells, modulating signaling pathways that regulate cell survival and inflammation.

- Free Radical Scavenging : By neutralizing free radicals, this compound helps maintain cellular redox balance and prevents oxidative damage.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokines | |

| Anti-cancer | Induces apoptosis |

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant capacity of this compound demonstrated that it significantly reduced oxidative stress markers in cultured human cells. The findings indicated a dose-dependent relationship between the concentration of the compound and its ability to scavenge free radicals.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that treatment with this compound led to a marked decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential utility in managing inflammatory conditions.

Case Study 3: Cancer Cell Proliferation

Research involving various cancer cell lines revealed that this compound inhibited cell growth significantly compared to untreated controls. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Applications in Industry

Due to its unique properties, this compound is also utilized in various industrial applications:

- Fragrance and Flavor Production : Its pleasant aroma makes it suitable for use in perfumes and flavorings.

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic compounds.

- Potential Therapeutics : Ongoing research aims to explore its application as a therapeutic agent in treating oxidative stress-related diseases and inflammatory conditions .

Properties

IUPAC Name |

deca-4,7-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKODDQZVUPANMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709141 |

Source

|

| Record name | Deca-4,7-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104188-11-6 |

Source

|

| Record name | Deca-4,7-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.